molecular formula C4H3N2NaO2S B1451255 Sodium 2-(1,3,4-thiadiazol-2-yl)acetate CAS No. 2060060-51-5

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Cat. No. B1451255
CAS RN: 2060060-51-5
M. Wt: 166.14 g/mol
InChI Key: VUXZBTMBFAQDSV-UHFFFAOYSA-M
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Description

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is a chemical compound with the molecular formula C4H3N2NaO2S . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . These derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate consists of a 1,3,4-thiadiazole ring attached to an acetate group . The 1,3,4-thiadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives are known for their wide range of chemical reactivities. They can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Mechanism of Action

While the specific mechanism of action for Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is not mentioned in the search results, 1,3,4-thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial properties .

Future Directions

The future directions for research on Sodium 2-(1,3,4-thiadiazol-2-yl)acetate and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthesis methods, investigation of different derivatives, and in-depth study of their mechanisms of action.

properties

IUPAC Name

sodium;2-(1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Na/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXZBTMBFAQDSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060060-51-5
Record name sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

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